molecular formula C10H16N2O2 B13247435 4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid

4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid

Cat. No.: B13247435
M. Wt: 196.25 g/mol
InChI Key: ZMNSKGCZXPDORS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid typically involves the reaction of imidazole with gamma-butyrolactone under specific conditions . The reaction is catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Reactants: Imidazole, gamma-butyrolactone

    Catalyst: Sodium hydride or potassium carbonate

    Conditions: Heating the reaction mixture

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reactants and catalysts. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the imidazole ring.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced double bonds .

Scientific Research Applications

4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methyl-1H-imidazol-1-yl)butanoic acid
  • 4-(1-trityl-1H-imidazol-4-yl)butanoic acid
  • 4-imidazol-1-yl-butyric acid

Uniqueness

4-(2-isopropyl-1H-imidazol-1-yl)butanoic acid is unique due to the presence of the isopropyl group at the 2-position of the imidazole ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

4-(2-propan-2-ylimidazol-1-yl)butanoic acid

InChI

InChI=1S/C10H16N2O2/c1-8(2)10-11-5-7-12(10)6-3-4-9(13)14/h5,7-8H,3-4,6H2,1-2H3,(H,13,14)

InChI Key

ZMNSKGCZXPDORS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CN1CCCC(=O)O

Origin of Product

United States

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